molecular formula C6H5ClINO B2710617 2-Chloro-5-iodo-4-methoxypyridine CAS No. 1226878-98-3

2-Chloro-5-iodo-4-methoxypyridine

Cat. No.: B2710617
CAS No.: 1226878-98-3
M. Wt: 269.47
InChI Key: LZAXKFPJNZLAJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO It is a pyridine derivative characterized by the presence of chlorine, iodine, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-5-methylpyridine, followed by reduction, diazotization, and iodination reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality products in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylboronic acid for Suzuki-Miyaura coupling, various oxidizing and reducing agents, and specific catalysts like palladium complexes . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid can yield 2-Chloro-5-phenylpyridine .

Scientific Research Applications

2-Chloro-5-iodo-4-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . These reactions enable the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4-methoxypyridine is unique due to the specific arrangement of chlorine, iodine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and research studies. Its ability to undergo diverse chemical reactions and form complex molecules sets it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-5-iodo-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXKFPJNZLAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-methoxypyridine (0.5 g, 3.48 mmol) in sulfuric acid (2.5 mL) was added N-iodosuccinimide (0.825 g, 3.48 mmol) portionwise at room temperature. The mixture was stirred at 55° C. for 2 hours. The reaction mixture was poured into ice water (10 mL) and 8 M NaOH (20 mL) was added slowly, after which the dark brown solution turned pale yellow. The aqueous layer was extracted with CH2Cl2 (2×20 mL). The organic layers were washed with brine (10 mL) and concentrated in vacuo onto silica gel. Dry flash chromatography, eluting with 25% EtOAc:c-Hex, gave 2-chloro-5-iodo-4-methoxypyridine as a white crystalline solid (0.169 g, 0.760 mmol, 22% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.825 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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